Calpeptin

Proteasome selectivity Off-target profiling CNS research

Calpeptin is a critical tool for researchers needing reliable, intracellular calpain inhibition. Unlike generic inhibitors (ALLN/ALLM) which have potent off-target proteasome effects, Calpeptin specifically inhibits calpains I/II and cathepsin L/K, ensuring cleaner data in signal transduction and cytoskeletal studies. Its validated cell permeability and in vivo anti-fibrotic efficacy make it the preferred choice over non-penetrant alternatives like leupeptin. Procure with confidence for your most demanding cellular assays.

Molecular Formula C20H30N2O4
Molecular Weight 362.5 g/mol
CAS No. 117591-20-5
Cat. No. B1683957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalpeptin
CAS117591-20-5
Synonymsenzylcarbonyl-Leu-nLeu-H
calpeptin
carbamic acid, N-((1S)-1-((((1S)-1-formylpentyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester
N-CBZ-Leu-nLeu-al
Molecular FormulaC20H30N2O4
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1
InChIKeyPGGUOGKHUUUWAF-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Calpeptin (CAS 117591-20-5) Calpain Inhibitor Procurement: Potency Profile and Compound Specifications


Calpeptin (N-Benzyloxycarbonyl-L-leucylnorleucinal) is a synthetic peptide aldehyde and a potent, cell-permeable inhibitor of calcium-dependent cysteine proteases, specifically calpains and cathepsins [1]. This compound demonstrates low nanomolar ID50 values against porcine calpain I (52 nM), porcine calpain II (34 nM), and human platelet calpain I (40 nM), alongside its potent inhibition of papain (ID50 = 138 nM) [2]. Calpeptin is widely utilized in cell biology, neurobiology, and platelet research to block calpain-mediated cytoskeletal reorganization and signal transduction [3].

Why Generic Calpain Inhibitor Substitution Fails: Calpeptin Selectivity vs. Off-Target Protease Activity


Direct substitution of Calpeptin with other commercially available peptide aldehyde calpain inhibitors (such as Calpain Inhibitor I or Calpain Inhibitor II) is scientifically problematic due to profound differences in off-target protease inhibition profiles. Specifically, Calpain Inhibitor I and II exhibit strong inhibitory activity against the multicatalytic proteinase complex (MPC/proteasome), with IC50 values in the low micromolar range for chymotrypsin-like and caseinolytic activities [1]. In contrast, Calpeptin demonstrates only weak inhibition of all four MPC catalytic activities while maintaining superior potency against m-calpain [1]. Furthermore, Calpeptin's unique dual-target profile against calpains and cathepsin L, combined with its distinct cell-permeability characteristics, creates an experimental window that generic peptide aldehydes do not reliably replicate [2].

Calpeptin (CAS 117591-20-5) Quantitative Comparator Analysis: Head-to-Head Data vs. In-Class Peptide Aldehydes


Calpeptin vs. Calpain Inhibitor I/II: Superior Selectivity Against Multicatalytic Proteinase Complex (MPC) Off-Target Activity

In a direct head-to-head comparison, Calpeptin demonstrates substantially reduced off-target inhibition of the multicatalytic proteinase complex (MPC/proteasome) relative to Calpain Inhibitor I (ALLN) and Calpain Inhibitor II (ALLM). While Calpain Inhibitor I and II strongly inhibit MPC chymotrypsin-like and caseinolytic activities with IC50 values in the low micromolar range, Calpeptin exhibits only weak inhibition across all four MPC catalytic activities [1]. Despite this favorable selectivity profile, Calpeptin maintains the highest potency against m-calpain among the three peptide aldehydes tested [1].

Proteasome selectivity Off-target profiling CNS research

Calpeptin vs. Calpastatin and MDL-28170: Potency Comparison in Platelet Aggregation Functional Assays

In platelet functional assays, the endogenous calpain inhibitor calpastatin (delivered as the cell-penetrating calpastat peptide) exhibits superior potency compared to synthetic peptide aldehydes. Calpastat inhibits thrombin-induced platelet aggregation with an IC50 of 50 µM, while the peptidyl calpain inhibitors Calpeptin, MDL-28170, and E64d require 3- to 10-fold higher concentrations to achieve comparable biological activity [1]. Notably, Calpeptin and MDL-28170 show equivalent rank-order potency in this functional assay system, confirming that Calpeptin represents a validated synthetic alternative when genetic or peptide-based calpastatin approaches are not feasible [1].

Platelet biology Thrombosis research Functional pharmacology

Calpeptin vs. PD150606: Active-Site Peptide Aldehyde vs. Calcium-Binding Site Non-Peptide Inhibitor Comparison

Calpeptin and PD150606 represent fundamentally distinct calpain inhibitor classes with different mechanisms of action and potency profiles. Calpeptin is a peptide aldehyde that acts as an active-site inhibitor of calpain I (ID50 = 52 nM for porcine erythrocytes; 40 nM for human platelets) and calpain II (ID50 = 34 nM) [1]. In contrast, PD150606 is a non-peptide inhibitor that targets the calcium-binding site of calpain, exhibiting Ki values of 210 nM for calpain-1 and 370 nM for calpain-2 . The difference in mechanism—active-site covalent modification versus calcium-binding site antagonism—has significant implications for experimental design, as PD150606 acts as a non-competitive inhibitor with respect to substrate binding, whereas Calpeptin competes directly at the catalytic site .

Mechanism of action Inhibitor pharmacology Calpain isoform selectivity

Calpeptin Cross-Reactivity Profile: Dual Calpain and Cathepsin L Inhibition with Distinct Cathepsin K Potency

Calpeptin exhibits a distinctive cross-reactivity profile that differentiates it from both broad-spectrum cysteine protease inhibitors and highly selective calpain inhibitors. Beyond its established calpain inhibition (ID50 = 34-52 nM across isoforms) [1], Calpeptin is a potent inhibitor of cathepsin L with reported IC50 values as low as 0.11 nM , and also inhibits cathepsin K [2]. This dual calpain-cathepsin inhibition profile contrasts with Calpain Inhibitor I (ALLN), which exhibits broader proteasome and cathepsin inhibition, and with PD150606, which demonstrates high selectivity for calpains relative to other proteases .

Cysteine protease inhibition Cathepsin pharmacology Multi-target profiling

Calpeptin (CAS 117591-20-5) Recommended Applications: Evidence-Based Procurement Scenarios


Neuroscience Research Requiring Calpain Inhibition Without Proteasome Interference

In neurodegenerative disease models and CNS trauma studies where proteasome function must remain uncompromised, Calpeptin is the preferred calpain inhibitor. Direct comparative evidence demonstrates that Calpain Inhibitor I and II strongly inhibit MPC/proteasome activities with IC50 values in the low micromolar range, whereas Calpeptin exhibits only weak inhibition of all four MPC catalytic activities while maintaining the highest potency against m-calpain [1]. This selectivity profile makes Calpeptin essential for experiments where proteasome-mediated protein degradation pathways must remain intact during calpain inhibition.

Platelet Activation and Thrombosis Research Using Synthetic Calpain Inhibitors

For platelet biology studies requiring small-molecule calpain inhibition, Calpeptin provides a validated synthetic alternative to cell-penetrating calpastatin peptides. Head-to-head functional assays demonstrate that Calpeptin, MDL-28170, and E64d exhibit equivalent potency in inhibiting thrombin-induced platelet aggregation, secretion, and spreading, though all require 3-10-fold higher concentrations than the endogenous inhibitor calpastat (IC50 = 50 µM for aggregation) [1]. Calpeptin's established use in platelet literature makes it the synthetic inhibitor of choice for consistency with published datasets.

Dual Calpain-Cathepsin L Inhibition in Muscle Cell and Fibrosis Studies

In experimental systems where coordinated inhibition of calpain and cathepsin L is required—such as myoblast differentiation studies and pulmonary fibrosis models—Calpeptin offers a unique dual-target profile. Calpeptin inhibits calpain I/II with ID50 values of 34-52 nM and cathepsin L with reported IC50 as low as 0.11 nM, representing approximately 300- to 500-fold higher potency against cathepsin L [1][2]. This dual activity has been exploited in studies demonstrating Calpeptin's ability to block cleavage of PLC-β3 enzymes and to attenuate intracellular inflammatory changes in muscle cells [3].

Active-Site Calpain Inhibition in Cell Signaling and Cytoskeletal Research

Investigators studying calpain-mediated cytoskeletal reorganization and signal transduction should select Calpeptin when active-site inhibition is mechanistically required, as opposed to calcium-binding site antagonists like PD150606. Calpeptin's potent active-site inhibition (ID50 = 34-52 nM for calpain I/II) [1] enables robust blockade of calpain substrates including actin-binding protein (ABP), talin, and myosin light chain [2]. In contrast, PD150606 acts as a non-competitive inhibitor at the calcium-binding site with 4-7-fold lower potency (Ki = 210-370 nM) , making Calpeptin the higher-potency option for studies requiring complete catalytic site blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calpeptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.